molecular formula C22H18ClN3O2 B6513385 1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione CAS No. 902961-00-6

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione

Cat. No.: B6513385
CAS No.: 902961-00-6
M. Wt: 391.8 g/mol
InChI Key: OHLGLIXMVCDEGN-UHFFFAOYSA-N
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Description

This compound features a pyrido[2,3-d]pyrimidine-2,4-dione core substituted with two distinct benzyl groups: a 4-chlorophenylmethyl moiety at position 1 and a 4-methylphenylmethyl group at position 2. The pyridopyrimidine-dione scaffold is known for its pharmacological relevance, particularly in kinase inhibition and anticancer applications . Its molecular formula is C₂₂H₁₈ClN₃O₂, with a molecular weight of 391.857 g/mol, similar to structurally related pyridopyrimidine derivatives .

Properties

IUPAC Name

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]pyrido[2,3-d]pyrimidine-2,4-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H18ClN3O2/c1-15-4-6-16(7-5-15)14-26-21(27)19-3-2-12-24-20(19)25(22(26)28)13-17-8-10-18(23)11-9-17/h2-12H,13-14H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OHLGLIXMVCDEGN-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=C(C=C1)CN2C(=O)C3=C(N=CC=C3)N(C2=O)CC4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18ClN3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

391.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione is a compound of significant interest due to its diverse biological activities. This article synthesizes current research findings on its pharmacological properties, mechanisms of action, and potential therapeutic applications.

Chemical Structure and Properties

The compound's structure can be described as follows:

  • Molecular Formula : C₁₈H₁₅ClN₂O₂
  • Molecular Weight : 320.78 g/mol
  • Key Functional Groups : Pyrido[2,3-d]pyrimidine core with chlorophenyl and methylphenyl substituents.

Antitumor Activity

Pyrido[2,3-d]pyrimidine derivatives have been extensively studied for their antitumor properties. The compound under review has shown promising results in inhibiting the growth of various cancer cell lines. For instance:

  • Mechanism : Inhibition of dihydrofolate reductase (DHFR), crucial for DNA synthesis and repair.
  • IC₅₀ Values : Studies indicate IC₅₀ values in the low micromolar range against HeLa cells, suggesting potent cytotoxicity .

Antimicrobial Activity

Research indicates that the compound exhibits significant antimicrobial properties against a range of bacterial strains.

Bacterial Strain Minimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Pseudomonas aeruginosa128 µg/mL

These results highlight its potential as an antibacterial agent .

Anti-inflammatory Effects

The compound has demonstrated anti-inflammatory properties in various in vitro models. It inhibits key pro-inflammatory cytokines and enzymes such as cyclooxygenase (COX) and lipoxygenase (LOX), suggesting its utility in treating inflammatory diseases .

Case Studies

  • Antitumor Efficacy :
    • A study conducted on mice with induced tumors showed that administration of the compound resulted in a significant reduction in tumor size compared to control groups. The mechanism involved apoptosis induction and cell cycle arrest at the G2/M phase .
  • Antimicrobial Screening :
    • A series of derivatives were synthesized and tested against standard bacterial strains. The compound exhibited superior activity compared to traditional antibiotics, indicating its potential as a novel antimicrobial agent .

Scientific Research Applications

Molecular Formula

  • Molecular Weight : 325.8 g/mol
  • Chemical Structure : The compound features a pyrido[2,3-d]pyrimidine backbone with substituents that enhance its biological activity.

Anticancer Activity

Research indicates that derivatives of pyrido-pyrimidines exhibit significant anticancer properties. Studies have demonstrated that this compound can inhibit the proliferation of cancer cells through mechanisms such as apoptosis induction and cell cycle arrest.

  • Mechanism of Action : The compound interacts with specific cellular targets involved in cancer progression, leading to reduced tumor growth.
  • Case Studies : In vitro studies have shown effective cytotoxicity against various cancer cell lines, including breast and lung cancer cells.

Antimicrobial Properties

The compound has also been evaluated for its antimicrobial activity. Preliminary studies suggest effectiveness against a range of bacterial strains.

  • Spectrum of Activity : It demonstrates inhibitory effects on both Gram-positive and Gram-negative bacteria.
  • Potential Applications : This property opens avenues for developing new antimicrobial agents to combat resistant bacterial strains.

Material Science Applications

In addition to biological applications, 1-[(4-chlorophenyl)methyl]-3-[(4-methylphenyl)methyl]-1H,2H,3H,4H-pyrido[2,3-d]pyrimidine-2,4-dione shows promise in materials science.

Photovoltaic Materials

Research has indicated that compounds with similar structures can be utilized in organic photovoltaic devices due to their electronic properties.

  • Efficiency : Preliminary tests suggest that incorporating this compound into photovoltaic systems could enhance energy conversion efficiency.
  • Stability : Its chemical stability under light exposure makes it a candidate for long-lasting solar energy applications.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs and Substituent Effects

The compound’s activity and physicochemical properties are influenced by the nature and positions of its substituents. Key analogs include:

Compound Name Core Structure Substituents Molecular Weight (g/mol) Key Properties
Target Compound Pyrido[2,3-d]pyrimidine-2,4-dione 1-(4-Cl-benzyl), 3-(4-Me-benzyl) 391.857 High lipophilicity due to aromatic substituents; potential kinase inhibition
7-(4-Chlorophenyl)-1,3-dimethyl-5-p-tolylpyrido[2,3-d]pyrimidine-2,4-dione Pyrido[2,3-d]pyrimidine-2,4-dione 1,3-dimethyl, 5-p-tolyl, 7-(4-Cl-phenyl) 391.857 Similar molecular weight; methyl groups may enhance metabolic stability compared to benzyl groups
2-Amino-4-(2-chloro-5-(4-substituted phenyl)pyridin-3-yl)-1-(4-substituted phenyl)pyridine Pyridine-pyridine hybrid Varied substituents (Cl, NO₂, Br, CH₃) 466–545 Broader substituent diversity; melting points 268–287°C; higher nitrogen content (10–12.5%) impacts solubility
1-(4-Chlorophenyl)-4,4,6-trimethyl-3,4-dihydropyrimidine-2(1H)-thione Dihydropyrimidine-thione 4-Cl-phenyl, 4,4,6-trimethyl 266.8 Exhibits antibacterial, antitumor, and calcium channel-blocking activities; sulfur atom enhances hydrogen bonding

Pharmacological and Physicochemical Differences

  • Lipophilicity and Bioavailability : The target compound’s 4-chlorophenyl and 4-methylphenyl groups contribute to higher lipophilicity compared to analogs with smaller substituents (e.g., methyl or methoxy groups). This may improve membrane permeability but reduce aqueous solubility .
  • Thermal Stability : Analogs with fused pyrimidine-thione or pyridine-pyrimidine cores (e.g., compounds in ) exhibit melting points >250°C, suggesting robust thermal stability. The target compound’s melting point is unspecified but likely comparable due to aromatic stacking .
  • Biological Activity : Dihydropyrimidine-thiones (e.g., ) show broad-spectrum activity (antibacterial, antitumor), while pyridopyrimidine-diones are more specialized in kinase inhibition. The 4-chlorophenyl group in the target compound may enhance target binding affinity, similar to its role in kinase inhibitors .

Research Implications

Further studies should explore:

  • Comparative binding assays against kinase targets (e.g., EGFR, VEGFR).
  • Solubility optimization via prodrug strategies or formulation.
  • Metabolic stability profiling relative to methyl-substituted analogs .

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